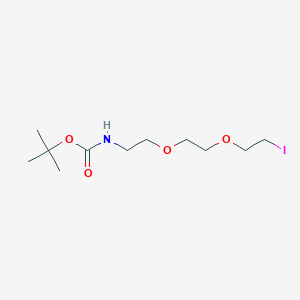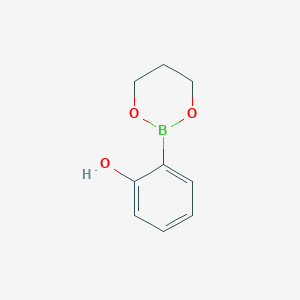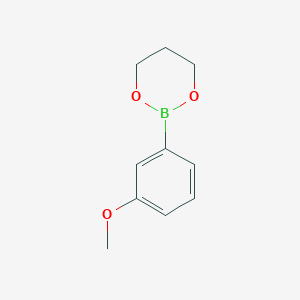
tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: is an organic compound that serves as a polyethylene glycol (PEG) linker. It contains a tert-butyl carbamate protecting group and an iodine atom, making it useful in various chemical reactions, particularly in nucleophilic substitution reactions. The compound is known for its hydrophilic properties, which enhance its solubility in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a polyethylene glycol derivative containing an iodine atom. The reaction is carried out under mild acidic conditions to protect the amine group. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in reagent grade for research purposes and is stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The iodine atom in tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate makes it highly reactive in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the tert-butyl carbamate protecting group.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted derivatives where the iodine atom is replaced by the nucleophile.
Deprotection: The major product is the free amine derivative.
Applications De Recherche Scientifique
Chemistry:
- Used as a PEG linker in the synthesis of bioconjugates and drug delivery systems.
- Facilitates the attachment of various functional groups to biomolecules .
Biology:
- Employed in the modification of proteins and peptides to enhance their solubility and stability.
- Used in the development of biotinylated ligands for specific labeling of live cells .
Medicine:
- Plays a role in the synthesis of prodrugs and targeted drug delivery systems.
- Used in the development of diagnostic agents and imaging probes .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Serves as an intermediate in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate primarily involves its role as a linker and a protecting groupThe tert-butyl carbamate group protects the amine functionality during synthetic transformations and can be removed under mild acidic conditions to reveal the free amine .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Contains an amino group instead of an iodine atom, making it less reactive in nucleophilic substitution reactions.
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate: Contains an azido group, which can undergo click chemistry reactions.
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: Contains an additional ethylene glycol unit, increasing its hydrophilicity.
Uniqueness: tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a tert-butyl carbamate protecting group and an iodine atom. This combination allows it to participate in a wide range of chemical reactions, particularly nucleophilic substitution, making it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-(2-iodoethoxy)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22INO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHSBOQFJGFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














